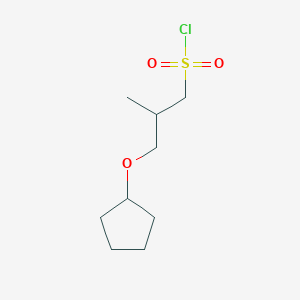
3-(Cyclopentyloxy)-2-methylpropane-1-sulfonyl chloride
Übersicht
Beschreibung
3-(Cyclopentyloxy)-2-methylpropane-1-sulfonyl chloride is a useful research compound. Its molecular formula is C9H17ClO3S and its molecular weight is 240.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(Cyclopentyloxy)-2-methylpropane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₁₃ClO₂S
- CAS Number : 1343617-45-7
- SMILES Notation : CC(CS(=O)(=O)Cl)C(C1CCCC1)O
The biological activity of this compound is primarily attributed to its ability to act as a reactive electrophile. The sulfonyl chloride group can participate in nucleophilic substitution reactions, allowing it to interact with various biological macromolecules, including proteins and nucleic acids. This interaction can lead to:
- Enzyme Inhibition : The compound can covalently modify active site residues of enzymes, inhibiting their function.
- Protein Modification : It may also alter the structure and function of proteins through post-translational modifications.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that sulfonyl chlorides can possess antimicrobial properties. The mechanism may involve the disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of long-chain fatty acyl-CoA elongase (LCE), which is implicated in various metabolic disorders. Inhibiting LCE could help manage conditions such as obesity and diabetes by altering lipid metabolism .
Cytotoxicity
Preliminary data suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. This activity is likely due to its ability to induce apoptosis through the modification of key signaling proteins involved in cell survival .
Case Studies
Synthesis and Preparation
The synthesis of this compound typically involves the reaction of cyclopentanol with a sulfonyl chloride precursor under acidic or basic conditions. Key steps include:
- Formation of Sulfonate Intermediate : Reacting cyclopentanol with chlorosulfonic acid.
- Chlorination : Introducing chlorine to form the final sulfonyl chloride product.
Eigenschaften
IUPAC Name |
3-cyclopentyloxy-2-methylpropane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO3S/c1-8(7-14(10,11)12)6-13-9-4-2-3-5-9/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMROZORPJWCFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1CCCC1)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















